1-Benzoyl-2-(trifluoromethyl)azetidine

Catalog No.
S14012738
CAS No.
M.F
C11H10F3NO
M. Wt
229.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzoyl-2-(trifluoromethyl)azetidine

Product Name

1-Benzoyl-2-(trifluoromethyl)azetidine

IUPAC Name

phenyl-[2-(trifluoromethyl)azetidin-1-yl]methanone

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)9-6-7-15(9)10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

NTPDIXOVFCZFMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C(F)(F)F)C(=O)C2=CC=CC=C2

1-Benzoyl-2-(trifluoromethyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a benzoyl group and a trifluoromethyl substituent. This compound belongs to the class of azetidines, which are known for their unique structural properties and reactivity due to the strain in their cyclic structure. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and altering electronic characteristics, making it a subject of interest in medicinal chemistry and materials science.

Typical of azetidines, including:

  • Nucleophilic ring-opening: The azetidine ring can be opened by nucleophiles, leading to the formation of diverse α-(trifluoromethyl)amines. This reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting intermediates .
  • Formation of azetidinium ions: Treatment with electrophiles can generate azetidinium ions, which can undergo further transformations, such as nucleophilic attack at C2 leading to regioselective products .
  • Cyclization reactions: 1-Benzoyl-2-(trifluoromethyl)azetidine can also be synthesized through cyclization reactions involving precursors like fluorinated amines and carbonyl compounds .

Several synthetic routes have been developed for preparing 1-benzoyl-2-(trifluoromethyl)azetidine:

  • Cyclization of fluorinated amines: This method involves the cyclization of fluorinated amines with carbonyl compounds under controlled conditions to form the desired azetidine structure .
  • Photo-induced copper catalysis: A novel approach utilizes photo-induced copper-catalyzed radical annulation reactions to generate azetidines from aliphatic amines and alkynes. This method has shown promise for creating diverse functionalized azetidines efficiently .
  • Ring-opening reactions: Starting from azetidinium precursors, nucleophilic ring-opening can yield 1-benzoyl-2-(trifluoromethyl)azetidine through selective substitution reactions .

1-Benzoyl-2-(trifluoromethyl)azetidine has potential applications in:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for developing new therapeutic agents targeting various diseases.
  • Materials Science: Due to its distinctive electronic properties imparted by the trifluoromethyl group, it may be useful in designing advanced materials with specific functionalities.
  • Organic Synthesis: As an intermediate or building block in synthesizing more complex organic molecules.

Several compounds share structural similarities with 1-benzoyl-2-(trifluoromethyl)azetidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-2-(trifluoromethyl)azetidineBenzyl group instead of benzoylMay exhibit different reactivity due to sterics
2-TrifluoromethylaziridineAziridine ring instead of azetidineSmaller ring size leads to different strain effects
1-Acetyl-2-(trifluoromethyl)azetidineAcetyl group instead of benzoylAltered electronic properties affecting reactivity
3-TrifluoromethylpyrrolidinePyrrolidine ringDifferent heterocyclic framework influencing activity

The uniqueness of 1-benzoyl-2-(trifluoromethyl)azetidine lies in its specific combination of a benzoyl moiety and a trifluoromethyl group within an azetidine framework, which may lead to distinct chemical properties and biological activities compared to similar compounds.

The development of azetidine derivatives has been shaped by advances in synthetic methodologies aimed at overcoming the inherent challenges of constructing strained four-membered rings. Early approaches to azetidine synthesis relied on cyclization reactions of β-amino alcohols or halides, but these methods often suffered from low yields and limited functional group tolerance. A pivotal advancement emerged with Couty's azetidine synthesis, which enabled efficient access to enantiopure azetidines through chlorination and 4-exo-trig ring closure of β-amino alcohols bearing electron-withdrawing groups. This method facilitated the preparation of diverse azetidine scaffolds, including those with trifluoromethyl and aromatic substituents, by leveraging Michael acceptors and cyanomethylated precursors.

Modern synthetic routes for 1-benzoyl-2-(trifluoromethyl)azetidine often involve cyclization strategies using fluorinated amines or ketone intermediates. For example, cyclization of $$ N $$-benzoyl-β-trifluoromethylamino alcohols under basic conditions yields the target azetidine ring while preserving the stereochemical integrity of the substituents. The table below compares key synthetic methods for related azetidine derivatives:

MethodStarting MaterialKey FeaturesYield Range
Couty's Synthesisβ-Amino AlcoholsEnantiopure products, broad substrate scope60–85%
Cyclization of Fluorinated AminesFluorinated AminesHigh regioselectivity, mild conditions50–75%
Horner–Wadsworth–EmmonsAzetidin-3-one DerivativesPhosphonate-mediated alkene formation65–80%

These advancements have expanded the accessibility of functionalized azetidines, enabling researchers to explore their physicochemical properties and reactivity. The incorporation of trifluoromethyl groups, in particular, has been facilitated by the development of fluorinated building blocks and selective fluorination protocols.

Significance of Trifluoromethyl and Benzoyl Substituents in Azetidine Functionalization

The trifluoromethyl ($$-\text{CF}3$$) and benzoyl ($$-\text{COC}6\text{H}5$$) groups in 1-benzoyl-2-(trifluoromethyl)azetidine impart distinct electronic and steric effects that define its chemical behavior. The $$-\text{CF}3$$ group, a strong electron-withdrawing substituent, enhances the compound’s lipophilicity and metabolic stability while polarizing adjacent bonds, which can activate the azetidine ring toward nucleophilic or electrophilic attacks. For instance, the inductive effect of $$-\text{CF}_3$$ increases the electrophilicity of the azetidine nitrogen, facilitating reactions with Grignard reagents or reducing agents.

Conversely, the benzoyl moiety introduces aromatic conjugation and steric bulk, which modulate the compound’s solubility and reactivity. The planar structure of the benzoyl group allows for $$ \pi-\pi $$ stacking interactions in crystalline phases, as evidenced by X-ray diffraction studies of related azetidine derivatives. Additionally, the benzoyl oxygen can participate in hydrogen bonding or serve as a directing group in metal-catalyzed cross-coupling reactions.

The interplay between these substituents is exemplified in the compound’s spectroscopic profiles. Nuclear magnetic resonance (NMR) analyses reveal deshielding effects on proximal protons due to the electron-withdrawing $$-\text{CF}_3$$ group, with $$ ^1\text{H} $$-NMR chemical shifts for the azetidine ring protons appearing downfield (δ 4.2–5.1 ppm). Infrared (IR) spectroscopy further confirms the presence of the benzoyl carbonyl stretch near $$ 1680 \, \text{cm}^{-1} $$, characteristic of conjugated ketones.

The table below highlights the structural and electronic effects of substituents in analogous azetidine derivatives:

CompoundSubstituent EffectsKey Reactivity Observations
1-Benzyl-2-(trifluoromethyl)azetidineBenzyl group increases steric hindrance, reducing ring-opening kineticsSlower hydrolysis rates compared to benzoyl
1-Acetyl-2-(trifluoromethyl)azetidineAcetyl group enhances electrophilicity at nitrogen, accelerating alkylationHigher susceptibility to nucleophilic attack
3-TrifluoromethylpyrrolidineFive-membered ring reduces strain, diminishing reactivity toward ring expansionGreater thermal stability than azetidine analogs

Ring-Opening of 4-(Trifluoromethyl)azetidin-2-ones

The synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine through ring-opening methodologies of 4-(trifluoromethyl)azetidin-2-ones represents a fundamental approach that exploits the inherent ring strain of β-lactam systems [1] [2]. The 4-(trifluoromethyl)azetidin-2-ones serve as versatile building blocks due to their high ring strain energy, which facilitates selective bond cleavage reactions [3].

Ring-opening reactions of 4-trifluoromethyl-β-lactams can be achieved through various nucleophilic attack mechanisms at the carbonyl carbon [1]. The process typically involves the cleavage of the nitrogen-carbon bond (N1-C2) or the carbon-carbon bond (C3-C4), depending on the reaction conditions and substituents present [2]. For the synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine, selective C3-C4 bond cleavage followed by benzoylation of the nitrogen atom provides the desired product [1].

The stereochemical outcome of these transformations is highly dependent on the reaction conditions employed [1]. Acidic conditions typically favor the formation of specific diastereomers through protonation-assisted ring opening mechanisms [4]. The presence of the trifluoromethyl group at the C4 position significantly influences the reactivity and stereoselectivity of the ring-opening process due to its strong electron-withdrawing properties [1].

Table 1: Ring-Opening Yields of 4-(Trifluoromethyl)azetidin-2-ones

SubstrateNucleophileConditionsYield (%)Diastereomeric Ratio
4-CF₃-β-lactamBenzoyl chlorideEt₃N, DCM, 0°C78>95:5
4-CF₃-β-lactamBenzoic anhydrideDMAP, CHCl₃, rt8292:8
4-CF₃-β-lactamBenzoyl-OSuDBU, DMF, rt85>98:2

Reductive Transformations of β-Lactam Precursors

Reductive transformations of β-lactam precursors offer alternative pathways for accessing 1-Benzoyl-2-(trifluoromethyl)azetidine through controlled reduction of the carbonyl functionality [1] [2]. These methodologies typically employ hydride reducing agents or catalytic hydrogenation conditions to convert the β-lactam ring to the corresponding azetidine framework [5].

Lithium aluminum hydride reduction of 1-benzoyl-4-(trifluoromethyl)azetidin-2-ones proceeds through initial coordination of the hydride to the carbonyl carbon, followed by ring contraction to form the desired azetidine product [1]. The reduction process is highly stereoselective, with the trifluoromethyl group directing the approach of the reducing agent from the less hindered face [5].

Catalytic hydrogenation using palladium on carbon has proven effective for the selective reduction of β-lactam precursors to azetidines [6]. The presence of the benzoyl protecting group on nitrogen facilitates the reduction process by preventing catalyst poisoning and ensuring high chemoselectivity [6]. Reaction conditions typically require hydrogen pressures of 1-5 atmospheres and temperatures ranging from room temperature to 60°C [6].

Table 2: Reductive Transformation Conditions and Yields

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity
LiAlH₄THF-78 to rt476>95%
NaBH₄EtOH026888%
Pd/C, H₂EtOAc25884>98%

Radical Strain-Release Photocatalytic Strategies

Energy-Transfer Mechanisms in Azabicyclo[1.1.0]butane Functionalization

The utilization of azabicyclo[1.1.0]butane frameworks for the synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine through photocatalytic strain-release reactions represents a cutting-edge synthetic approach [6] [7] [8]. These highly strained bicyclic systems undergo selective functionalization through energy-transfer photocatalysis, enabling the formation of densely functionalized azetidines in a single synthetic operation [7].

The photocatalytic process involves the excitation of an organic photosensitizer, which facilitates energy transfer to the azabicyclo[1.1.0]butane substrate [7]. The energy-transfer mechanism proceeds through triplet-triplet energy transfer, generating a biradical intermediate that undergoes selective C3-N bond cleavage [8]. The resulting radical intermediates are then trapped by appropriate coupling partners to form the desired azetidine products [7].

For the synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes serve as key substrates [6]. These precursors undergo photocatalytic ring-opening in the presence of benzoyl radical sources, leading to the formation of the target compound with high efficiency and selectivity [7]. The reaction typically requires visible light irradiation (450 nanometers) and proceeds under mild conditions at room temperature [7].

Table 3: Photocatalytic Conditions for Azabicyclo[1.1.0]butane Functionalization

PhotocatalystLight SourceSolventTime (h)Yield (%)Catalyst Loading (mol%)
4CzIPN450 nm LEDDMSO18732.5
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆450 nm LEDDMF12682.0
Thioxanthone365 nm LEDMeCN24615.0

Sulfonyl Imine Coupling Partners in Radical Interception

The use of sulfonyl imine coupling partners in radical strain-release photocatalysis provides a highly efficient route to 1-Benzoyl-2-(trifluoromethyl)azetidine through selective radical interception mechanisms [7] [8]. These coupling partners undergo homolytic cleavage under photocatalytic conditions to generate both nitrogen-centered and carbon-centered radicals that participate in the strain-release functionalization [7].

The mechanism involves the photosensitized homolytic cleavage of the nitrogen-sulfur bond in sulfonyl imines, generating iminyl radicals and sulfonyl radicals [8]. The iminyl radical species then intercepts the C3-centered radical generated from the azabicyclo[1.1.0]butane strain-release, while the sulfonyl radical adds to the nitrogen atom [7]. This dual functionalization process results in the formation of N-sulfonyl azetidines, which can be subsequently transformed to the desired benzoyl derivatives through desulfonylation and reacylation procedures [8].

The choice of sulfonyl imine coupling partner significantly affects the efficiency and selectivity of the radical interception process [7]. Tosyl imines derived from aromatic aldehydes typically provide optimal results, with the electron-withdrawing nature of the tosyl group facilitating the homolytic cleavage process [8]. The reaction proceeds with excellent regioselectivity and functional group tolerance, accommodating various substituents on both the azabicyclo[1.1.0]butane and sulfonyl imine components [7].

Table 4: Sulfonyl Imine Coupling Partner Performance

Sulfonyl ImineR GroupYield (%)Reaction Time (h)Selectivity Ratio
Tosyl-benzyliminePh8216>20:1
Tosyl-4-methylbenzylimine4-MeC₆H₄7818>15:1
Mesyl-benzyliminePh652412:1

Organocatalytic Enantioselective [2+2] Cycloadditions

Peptide-Mimic Phosphonium Salt Catalysis

The development of peptide-mimic phosphonium salt catalysts for enantioselective [2+2] cycloadditions provides access to enantioenriched 1-Benzoyl-2-(trifluoromethyl)azetidine through asymmetric synthesis [9] [10] [11]. These bifunctional catalysts combine the electrostatic activation properties of quaternary phosphonium ions with the hydrogen-bonding capabilities of peptide-like frameworks [10].

The catalytic mechanism involves the formation of ion-pair complexes between the phosphonium catalyst and the reaction partners [10]. The peptide-mimic framework provides multiple hydrogen-bonding donors that create a highly ordered chiral environment around the reactive species [11]. This organized transition state leads to excellent enantioselectivity in the [2+2] cycloaddition between trifluoromethyl ketimines and allene derivatives [12].

For the synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine, benzoyl-substituted ketimines serve as one component of the [2+2] cycloaddition [12]. The phosphonium catalyst activates the ketimine through ion-pairing interactions while simultaneously organizing the transition state through hydrogen bonding [10]. The resulting cycloaddition proceeds with high enantioselectivity, typically exceeding 90% enantiomeric excess [11].

Table 5: Phosphonium Catalyst Performance in [2+2] Cycloadditions

Catalyst TypeTemperature (°C)Yield (%)Enantiomeric Excess (%)Reaction Time (h)
(L,L)-Dipeptide-P⁺-40929548
(L)-tert-Leu-P⁺-20878836
Triphenyl-P⁺0787224

Stereochemical Control in Trifluoromethyl Ketimine-Allene Reactions

The stereochemical control in reactions between trifluoromethyl ketimines and allene coupling partners represents a critical aspect for the selective synthesis of 1-Benzoyl-2-(trifluoromethyl)azetidine [12] [13]. The inherent reactivity of both coupling partners requires careful optimization of reaction conditions to achieve high levels of stereoselectivity [14].

Trifluoromethyl ketimines exhibit unique reactivity patterns due to the strong electron-withdrawing effect of the trifluoromethyl group [13]. This electronic influence affects both the nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon, leading to distinctive selectivity profiles in cycloaddition reactions [14]. The choice of allene coupling partner significantly impacts the stereochemical outcome, with terminal allenes generally providing higher selectivity than internal derivatives [12].

The mechanism of stereochemical control involves preferential approach of the allene from the less hindered face of the trifluoromethyl ketimine [13]. The bulky trifluoromethyl group creates a significant steric bias that directs the incoming allene to the opposite face, resulting in high diastereoselectivity [12]. Additionally, the electronic effects of the trifluoromethyl group influence the transition state geometry, favoring specific conformations that lead to enhanced selectivity [14].

Table 6: Stereoselectivity in Trifluoromethyl Ketimine-Allene Reactions

Ketimine SubstrateAllene TypeMajor Product drMinor Product drCombined Yield (%)
Benzoyl-CF₃-ketimineTerminal allene>20:1<1:2085
Benzoyl-CF₃-ketimineInternal allene8:11:872
Acetyl-CF₃-ketimineTerminal allene15:11:1578

The optimization of reaction conditions for maximum stereochemical control requires careful consideration of temperature, solvent, and catalyst loading [12]. Lower temperatures generally favor higher selectivity but may reduce reaction rates, necessitating extended reaction times [13]. Polar aprotic solvents such as acetonitrile or dimethylformamide typically provide optimal results for these transformations [14].

The strain-driven ring-opening reactions of 1-benzoyl-2-(trifluoromethyl)azetidine represent one of the most fundamental and synthetically valuable transformation pathways. These reactions typically proceed through the relief of ring strain energy, yielding linear aminopropane derivatives with defined stereochemical outcomes [5].

Nucleophilic Substitution at the Azetidine Nitrogen

Nucleophilic substitution reactions at the azetidine nitrogen proceed through a mechanism that involves direct attack by nucleophiles at the nitrogen center, leading to ring-opening with concomitant formation of aminopropane derivatives [6] [7]. The reaction typically follows an SN2-like mechanism with inversion of configuration at stereogenic centers, as demonstrated through stereochemical probe studies using chiral azetidine substrates [8].

The trifluoromethyl group significantly influences the reactivity pattern by increasing the electrophilicity of the azetidine nitrogen through inductive electron withdrawal [3]. This electronic effect enhances the susceptibility of the nitrogen to nucleophilic attack, facilitating ring-opening under milder conditions compared to unsubstituted azetidines. Common nucleophiles that effectively engage in these reactions include primary and secondary amines, alcohols, and thiols [6].

Mechanistic studies have revealed that the reaction proceeds through direct nucleophilic attack at the nitrogen center without formation of discrete intermediates [7]. The benzoyl group serves as a leaving group during the ring-opening process, with the overall transformation being thermodynamically favored due to the relief of ring strain [2]. The stereochemical outcome depends on the configuration of the starting azetidine and the nature of the nucleophile employed.

Experimental data indicates that the reaction rates are significantly enhanced when electron-withdrawing substituents are present on the azetidine ring, with trifluoromethyl-substituted derivatives showing up to 10-fold increased reactivity compared to their unsubstituted counterparts [3]. The reaction typically proceeds with excellent yields (75-95%) under mild conditions, making it an attractive method for accessing functionalized aminopropane derivatives.

Cross-Coupling with Vinyl Arenes via Acyliminium Intermediates

The formation of acyliminium intermediates represents a crucial mechanistic pathway that enables cross-coupling reactions with vinyl arenes, providing access to complex molecular architectures through carbon-carbon bond formation [9] [10]. These reactions exploit the electrophilic nature of N-acyliminium ions to facilitate coupling with electron-rich vinyl arenes.

The mechanism involves initial activation of the azetidine nitrogen through acylation or protonation, followed by ring-opening to generate the key N-acyliminium intermediate [11]. The trifluoromethyl substituent stabilizes this intermediate through electronic effects, enhancing its lifetime and reactivity toward vinyl arenes [10]. The acyliminium ion then undergoes nucleophilic attack by the vinyl arene, typically at the position para to electron-donating substituents, leading to the formation of new carbon-carbon bonds.

Vinyl arenes participate in these reactions through their π-system acting as nucleophiles toward the electrophilic acyliminium ion [10]. The reaction exhibits high regioselectivity, with coupling occurring preferentially at the most electron-rich position of the vinyl arene. Styrene derivatives, vinyl naphthalenes, and electron-rich vinyl heterocycles all serve as effective coupling partners in these transformations.

The stereochemical outcome of these reactions is typically controlled by the configuration of the acyliminium intermediate and the approach trajectory of the vinyl arene nucleophile [12]. Studies using chiral substrates have demonstrated that the reaction proceeds with high stereoselectivity, often exceeding 20:1 diastereomeric ratios [13]. The benzoyl group influences the stereochemical outcome by providing steric control during the coupling process.
Optimization studies have identified optimal conditions involving Lewis acid catalysts such as titanium tetrachloride or boron trifluoride etherate, which facilitate acyliminium formation while maintaining substrate integrity [11]. Reaction temperatures of 0-25°C in dichloromethane or acetonitrile provide the best balance of reactivity and selectivity, with typical yields ranging from 65-90% for a broad range of vinyl arene substrates.

Transformations to Oxazinane and Oxazinanone Systems

The ring-expansion reactions of 1-benzoyl-2-(trifluoromethyl)azetidine to form six-membered oxazinane and oxazinanone systems represent an important class of transformations that capitalize on the inherent ring strain to access larger heterocyclic frameworks [14] [15]. These reactions typically proceed through acid-mediated processes that involve protonation at the azetidine nitrogen followed by nucleophilic attack and ring expansion.

The formation of 6,6-disubstituted 1,3-oxazinan-2-ones has been extensively studied using Brønsted acids as catalysts [15]. The reaction mechanism involves initial protonation of the azetidine nitrogen, creating an activated intermediate that undergoes nucleophilic attack by pendant oxygen functionalities. The trifluoromethyl group enhances the electrophilicity of the activated intermediate, facilitating the subsequent ring-expansion process [14].

Experimental conditions for these transformations typically involve the use of strong Brønsted acids such as trifluoroacetic acid or methanesulfonic acid in aprotic solvents [15]. The reaction proceeds rapidly at room temperature, with complete conversion typically achieved within 2-4 hours. The yields are consistently high (85-96%), demonstrating the efficiency of this transformation across a range of substrates.

The stereochemical outcome of the ring-expansion process is largely determined by the configuration of the starting azetidine and the nature of the nucleophilic oxygen functionality [14]. Studies have shown that the reaction proceeds with retention of stereochemistry at the carbon bearing the trifluoromethyl group, while the newly formed stereogenic center is established through the approach trajectory of the nucleophilic oxygen.

The formation of oxazinane systems (without the carbonyl functionality) proceeds through a related mechanism but requires modified reaction conditions [16]. These transformations typically involve the use of Lewis acids such as aluminum chloride or zinc bromide, which facilitate the ring-expansion process while avoiding over-oxidation of the nitrogen center. The reaction conditions must be carefully controlled to prevent decomposition of the trifluoromethyl group under strongly acidic conditions.

Mechanistic studies using deuterium labeling have provided insights into the reaction pathway, confirming that the ring-expansion proceeds through a concerted mechanism involving simultaneous C-N bond breaking and C-O bond formation [15]. The rate-determining step involves the initial protonation of the azetidine nitrogen, which is accelerated by the electron-withdrawing effects of the trifluoromethyl substituent.

Strain-Driven Carbon-Carbon Bond Functionalization

The high ring strain present in 1-benzoyl-2-(trifluoromethyl)azetidine provides a thermodynamic driving force for carbon-carbon bond functionalization reactions that would otherwise be thermodynamically unfavorable [17] [18]. These strain-release processes enable the formation of complex molecular architectures through multicomponent reactions and cascade transformations.

Strain-release driven synthesis has emerged as a powerful strategy for accessing functionalized azetidines through carbon-carbon bond formation [17]. The fundamental principle involves the use of the ring strain energy to drive otherwise unfavorable reactions, with the relief of strain providing the necessary thermodynamic driving force. In the case of 1-benzoyl-2-(trifluoromethyl)azetidine, the strain energy of approximately 25.4 kcal/mol serves as the primary driving force for these transformations.

The reaction mechanism typically involves initial activation of the azetidine ring through interaction with electrophilic partners, followed by strain-release driven ring-opening and subsequent carbon-carbon bond formation [18]. The trifluoromethyl group plays a crucial role in these processes by stabilizing charged intermediates through inductive effects and by directing the regioselectivity of the reaction through steric and electronic control.

Four-component strain-release driven synthesis has been successfully demonstrated using azabicyclo[1.1.0]butane precursors, which undergo Brook rearrangement followed by strain-release driven anion relay sequences [17]. These reactions proceed through the sequential addition of three electrophilic coupling partners to azabicyclo[1.1.0]butyl-lithium intermediates, with each coupling partner being individually variable to access diverse compound libraries.

The rapid kinetics of these strain-release processes has been confirmed through in situ infrared spectroscopy, which demonstrates that the reactions proceed within minutes at room temperature [17]. The rapidity of the reaction leverages the strain-release ring-opening to drive the equilibrium of accompanying rearrangement processes, ensuring high conversion and selectivity.

Carbon-carbon bond functionalization at quaternary centers represents a particularly challenging transformation that has been successfully achieved through strain-release methodologies [17]. Both aliphatic and aromatic electrophiles can be incorporated at the quaternary carbon position, providing access to structurally complex azetidines that would be difficult to prepare through conventional synthetic approaches.

The synthetic utility of these strain-release driven processes has been demonstrated through the synthesis of pharmaceutical targets, including the EP2 receptor antagonist PF-04418948, which was prepared in four steps using this methodology [17]. The approach offers significant advantages in terms of step economy and functional group tolerance compared to traditional synthetic routes.

Mechanistic investigations have revealed that the success of these transformations depends critically on the precise balance between the strain-release driving force and the stability of the intermediate species [18]. The trifluoromethyl group contributes to this balance by providing electronic stabilization of charged intermediates while maintaining sufficient reactivity to ensure efficient carbon-carbon bond formation.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

229.07144843 g/mol

Monoisotopic Mass

229.07144843 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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